![molecular formula C22H29N5O2 B5506203 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals that typically exhibit significant biological activity and are of interest in medicinal chemistry for their potential therapeutic effects. Research in this area often focuses on the synthesis of novel compounds, understanding their molecular structure, and exploring their chemical and physical properties to determine potential applications.

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds or through the modification of existing molecules to introduce new functional groups. For instance, novel heterocyclic compounds have been synthesized by reacting visnagenone–ethylacetate with 6-aminothiouracil, leading to compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

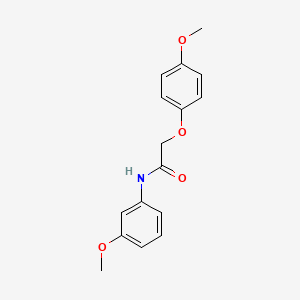

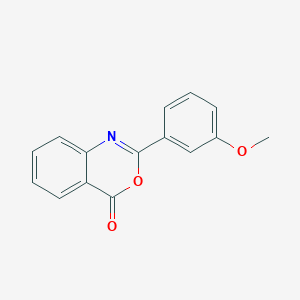

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their potential interaction with biological targets. Studies using X-ray crystallography and NMR spectroscopy can provide detailed information on the conformation and stereochemistry of these molecules. For example, the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, showing the importance of the dihedral angles between rings in the molecular conformation (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely depending on the functional groups present. Reactions may include nucleophilic substitutions, cycloadditions, or electrophilic additions, often aimed at introducing or modifying functional groups to alter the compound's biological activity or physical properties. For example, reactions of 4-methoxybenzylideneiminium salts with various amines have been studied to understand the chemical behavior of these compounds under different conditions (Blokhin et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for the practical application of these compounds. Studies on stability, for example, help in understanding how these compounds degrade under various conditions, which is critical for their formulation and storage (Muszalska & Bereda, 2008).

Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic Compound Synthesis

Novel heterocyclic compounds derived from similar structural frameworks have been synthesized for potential therapeutic applications. For instance, studies have reported the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from related compounds, demonstrating significant anti-inflammatory and analgesic properties. These compounds have been evaluated as COX-1/COX-2 inhibitors, showing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Potential

Conformationally restricted derivatives resembling the structure of interest have been evaluated for their potential as antipsychotic agents. These compounds exhibit affinity for dopamine and serotonin receptors, suggesting their utility in managing psychotic disorders (Raviña et al., 2000).

Pharmacological Activity

Some derivatives have shown pharmacological activity, including antiarrhythmic, antiaggregation, and antiserotonin activities, highlighting the compound's relevance in cardiovascular and neurological research (Zhukovskaya et al., 2017).

Molecular Interaction and Drug Design

G Protein-Biased Dopaminergics

Research on structural analogs has led to the discovery of G protein-biased dopaminergics, offering insights into designing novel therapeutics for psychiatric disorders. These studies emphasize the compound's role in modulating neurotransmission, particularly dopamine receptor interactions (Möller et al., 2017).

Antimicrobial Activity

Synthesis efforts have also focused on developing new pyridine derivatives with antimicrobial properties. This research is crucial for addressing the growing concern over antimicrobial resistance and finding new treatment options (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-methoxyphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-17-16-20(24-22(23-17)27-10-6-3-7-11-27)25-12-14-26(15-13-25)21(28)18-8-4-5-9-19(18)29-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKVWTYHWNEPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyphenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)